3-chloro-N-methylpyrazin-2-amine hydrochloride
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Overview
Description
3-Chloro-N-methylpyrazin-2-amine hydrochloride is a chemical compound with the molecular formula C5H6ClN3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-methylpyrazin-2-amine hydrochloride typically involves the chlorination of N-methylpyrazin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-methylpyrazin-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as ammonia (NH3) or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazines.
Scientific Research Applications
3-Chloro-N-methylpyrazin-2-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Chloro-N-methylpyrazin-2-amine hydrochloride is similar to other pyrazine derivatives, such as 2-chloro-N-methylpyrazin-3-amine and 4-chloro-N-methylpyrazin-2-amine. its unique structural features and reactivity profile distinguish it from these compounds. The presence of the chlorine atom at the 3-position and the N-methyl group contribute to its distinct chemical behavior and applications.
Comparison with Similar Compounds
2-chloro-N-methylpyrazin-3-amine
4-chloro-N-methylpyrazin-2-amine
3-chloropyrazine
N-methylpyrazine
This comprehensive overview highlights the significance of 3-chloro-N-methylpyrazin-2-amine hydrochloride in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound in research and development.
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Properties
IUPAC Name |
3-chloro-N-methylpyrazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c1-7-5-4(6)8-2-3-9-5;/h2-3H,1H3,(H,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBDVRHCZOATJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=C1Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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